molecular formula C25H29FN2O3 B5370494 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5370494
M. Wt: 424.5 g/mol
InChI Key: UKKCZPCUENBOOS-XTQSDGFTSA-N
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Description

1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the fluorobenzoyl group, and the addition of the dimethylamino propyl side chain.

    Formation of the Pyrrolidine Ring: This step can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or an amino ketone.

    Introduction of the Fluorobenzoyl Group: This can be done via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Addition of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the pyrrolidine nitrogen with 3-(dimethylamino)propyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses and side effects.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biology: It can be used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Neurotransmitter Receptors: It may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling.

    Enzymes: It may inhibit or activate specific enzymes, altering metabolic pathways.

    Ion Channels: It may modulate ion channel activity, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(dimethylamino)propyl]-4-(4-chlorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-[3-(dimethylamino)propyl]-4-(4-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacological profile compared to similar compounds.

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3/c1-16(2)17-6-8-18(9-7-17)22-21(23(29)19-10-12-20(26)13-11-19)24(30)25(31)28(22)15-5-14-27(3)4/h6-13,16,22,29H,5,14-15H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKCZPCUENBOOS-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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